2-(3-(Trifluoromethyl)benzyl)azepane

Description

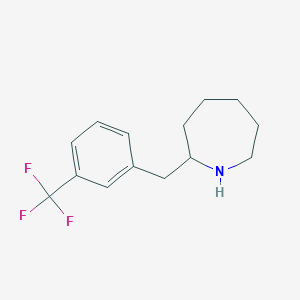

Structure

3D Structure

Properties

Molecular Formula |

C14H18F3N |

|---|---|

Molecular Weight |

257.29 g/mol |

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methyl]azepane |

InChI |

InChI=1S/C14H18F3N/c15-14(16,17)12-6-4-5-11(9-12)10-13-7-2-1-3-8-18-13/h4-6,9,13,18H,1-3,7-8,10H2 |

InChI Key |

HSMCLRXSEPDBEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)CC2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Elucidation of Reactivity Patterns and Derivatization Pathways of 2 3 Trifluoromethyl Benzyl Azepane

Chemical Transformations at the Azepane Nitrogen Atom

The secondary amine within the azepane ring is a key site for a variety of chemical transformations, serving as a nucleophilic center and a point for the introduction of diverse functional groups.

The nitrogen atom of the azepane ring in 2-(3-(trifluoromethyl)benzyl)azepane readily undergoes N-alkylation with a range of alkylating agents. This reaction is a fundamental method for introducing alkyl substituents, thereby modifying the steric and electronic properties of the molecule. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of an alkyl halide or a similar reagent. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions. An effective synthetic method for N-alkylation of polyhydroxylated azepanes has been developed, highlighting the utility of this approach. nih.gov

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Methyl iodide (CH₃I) | K₂CO₃, Acetonitrile, reflux | 1-Methyl-2-(3-(trifluoromethyl)benzyl)azepane |

| This compound | Benzyl (B1604629) bromide (BnBr) | NaH, THF, 0 °C to rt | 1-Benzyl-2-(3-(trifluoromethyl)benzyl)azepane |

| This compound | Ethyl bromoacetate | DIPEA, DMF, rt | Ethyl 2-(2-(3-(trifluoromethyl)benzyl)azepan-1-yl)acetate |

The azepane nitrogen can be acylated to form amides, which are important functional groups in many biologically active compounds. This transformation is typically achieved by reacting the parent amine with acyl chlorides or carboxylic acids activated with coupling agents. Furthermore, reductive amination provides a powerful strategy for forming new carbon-nitrogen bonds. nih.govresearchgate.netrsc.org This process involves the reaction of the azepane with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-substituted azepane. acs.org This method is particularly useful for introducing more complex substituents. rsc.org

| Reaction Type | Reactant | Reagent(s) | Conditions | Product |

|---|---|---|---|---|

| Amide Functionalization | This compound | Acetyl chloride, Triethylamine | DCM, 0 °C to rt | 1-(2-(3-(Trifluoromethyl)benzyl)azepan-1-yl)ethan-1-one |

| Amide Functionalization | This compound | Benzoic acid, EDCI, HOBt | DMF, rt | Phenyl(2-(3-(trifluoromethyl)benzyl)azepan-1-yl)methanone |

| Reductive Coupling | This compound | Acetone, Sodium triacetoxyborohydride (B8407120) | DCE, rt | 1-Isopropyl-2-(3-(trifluoromethyl)benzyl)azepane |

| Reductive Coupling | This compound | Cyclohexanone, Sodium cyanoborohydride | Methanol, rt | 1-Cyclohexyl-2-(3-(trifluoromethyl)benzyl)azepane |

Selective Functionalization of the Benzyl Moiety

The benzyl moiety offers additional sites for derivatization, including the aromatic ring and the benzylic methylene (B1212753) group, allowing for a wide range of structural modifications.

The trifluoromethylphenyl ring is susceptible to electrophilic aromatic substitution. The trifluoromethyl group (-CF₃) is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect. Conversely, the benzyl group attached to the azepane is a weakly activating, ortho-, para-directing group. In an electrophilic substitution reaction, such as bromination, the directing effects of the substituents on the benzene (B151609) ring will determine the position of the incoming electrophile. nih.govlibretexts.org Given the strong deactivating nature of the -CF₃ group, substitution will preferentially occur on the more activated ring if the reaction conditions are not carefully controlled. However, for selective substitution on the trifluoromethylphenyl ring, the meta-directing effect of the -CF₃ group will be dominant. researchgate.net

| Reactant | Reagent | Conditions | Major Product |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | H₂SO₄, rt | 2-((5-Bromo-3-(trifluoromethyl)benzyl)azepane |

| This compound | Br₂, FeBr₃ | DCM, 0 °C | 2-((5-Bromo-3-(trifluoromethyl)benzyl)azepane |

For transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, a leaving group, typically a halide or a triflate, must first be installed on the aromatic ring. organic-chemistry.org Following the electrophilic bromination described in the previous section, the resulting bromo-substituted derivative can be used in a palladium-catalyzed Suzuki coupling reaction with a variety of boronic acids or their esters. nih.govresearchgate.netnih.gov This reaction is a powerful tool for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups. youtube.com

| Reactant | Coupling Partner | Catalyst/Base | Conditions | Product |

|---|---|---|---|---|

| 2-((5-Bromo-3-(trifluoromethyl)benzyl)azepane | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water, reflux | 2-((5-Phenyl-3-(trifluoromethyl)benzyl)azepane |

| 2-((5-Bromo-3-(trifluoromethyl)benzyl)azepane | Thiophene-2-boronic acid | PdCl₂(dppf), K₃PO₄ | Dioxane, 90 °C | 2-((5-(Thiophen-2-yl)-3-(trifluoromethyl)benzyl)azepane |

The benzylic methylene group is activated by the adjacent phenyl ring, making its C-H bonds susceptible to a variety of chemical transformations. These reactions often proceed through radical intermediates or via deprotonation with a strong base. nju.edu.cn The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can influence the stability of benzylic radical or anionic intermediates. rsc.orgnih.gov Functionalization at this position can introduce new substituents directly attached to the methylene bridge, further expanding the structural diversity of the derivatives. acs.org

| Reaction Type | Reactant | Reagent(s) | Conditions | Product |

|---|---|---|---|---|

| Radical Bromination | This compound | N-Bromosuccinimide (NBS), AIBN | CCl₄, reflux | 2-(Bromo(3-(trifluoromethyl)phenyl)methyl)azepane |

| Oxidation | This compound | KMnO₄ | Aqueous base, heat | (2-(Azepan-2-yl))-3-(trifluoromethyl)benzoic acid |

Chemical Behavior of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group attached to the benzyl moiety of this compound is a powerful electron-withdrawing group, a property that significantly governs the reactivity of the aromatic ring. This strong inductive effect stems from the high electronegativity of the three fluorine atoms.

The -CF3 group is generally considered a stable functional group. nih.gov Its carbon-fluorine bonds are strong, making the group resistant to many chemical transformations. acs.org However, under certain conditions, such as in the presence of superacids or specific metal catalysts, the trifluoromethyl group can undergo reactions like protolytic defluorination or be involved in Friedel-Crafts-type reactions. nih.gov Research on trifluoromethyl-substituted arenes in superacids has shown they can form reactive electrophilic species, leading to cyclization or dimerization products. nih.gov

In the context of electrophilic aromatic substitution, the trifluoromethyl group is strongly deactivating and meta-directing. vaia.comyoutube.com It withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. vaia.comyoutube.com This deactivation is most pronounced at the ortho and para positions, which makes the meta position the most favorable site for electrophilic attack. vaia.comyoutube.com

Table 1: Influence of the Trifluoromethyl Group on Aromatic Reactivity

| Property | Effect of Trifluoromethyl Group | Consequence for this compound |

| Electronic Effect | Strong electron-withdrawing (inductive effect) vaia.comyoutube.com | Deactivates the benzene ring towards electrophilic substitution. |

| Directing Effect | Meta-directing for electrophilic aromatic substitution vaia.comyoutube.com | Directs incoming electrophiles to the positions meta to the -CF3 group. |

| Chemical Stability | Generally high due to strong C-F bonds acs.org | The -CF3 group is expected to remain intact under many reaction conditions. |

| Potential Reactivity | Can be activated by superacids or specific catalysts nih.gov | Potential for derivatization at the -CF3 group under harsh conditions. |

Investigation of Strain-Release Reactivity in Related Azetidine (B1206935) Systems

The azepane ring in this compound is a seven-membered saturated heterocycle. While it possesses some ring strain, it is significantly less strained than its four-membered counterpart, azetidine. The reactivity of azetidines is largely driven by the considerable ring strain of approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes azetidines susceptible to ring-opening reactions, a key feature of their chemical reactivity. rsc.orgnih.gov

Activation of the nitrogen atom in an azetidine ring, typically through protonation or alkylation, forms a highly electrophilic azetidinium ion. acs.orgresearchgate.net These strained ammonium (B1175870) ions are prone to nucleophilic attack, leading to regioselective ring-opening. researchgate.netorganic-chemistry.org The regioselectivity of this attack is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. organic-chemistry.org For example, in the absence of a substituent at the C-4 position, nucleophiles tend to attack this less hindered carbon. organic-chemistry.org

Kinetic studies have revealed a significant difference in reactivity between three- and four-membered rings. The ring-opening of an azetidinium ion was found to be approximately 17,000 times slower than that of a comparable aziridinium (B1262131) ion, highlighting the dramatic effect of ring size on reactivity. acs.orgnih.gov Despite this lower reactivity compared to aziridines, azetidinium ions are still valuable synthetic intermediates due to their sufficient reactivity and easier handling. acs.org

The strain-release of highly fused systems like azabicyclo[1.1.0]butanes is another powerful strategy for the synthesis of functionalized azetidines. nih.govacs.orgacs.orgnih.gov These reactions proceed by cleavage of the central C-N bond to relieve the immense ring strain, allowing for the modular construction of diverse azetidine structures. acs.orgacs.org

While the azepane ring in the title compound is less strained than azetidine, the principles of ring strain and reactivity in smaller, related systems provide a valuable framework for understanding its potential chemical behavior. Ring expansion reactions of azetidines have been shown to produce azepanes, indicating a synthetic link between these ring systems. researchgate.net The regioselectivity of such expansions can be controlled, for instance, by the presence of a trifluoromethyl group. researchgate.net

Table 2: Comparison of Ring Strain and Reactivity in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity Profile |

| Aziridine | 3 | 27.7 rsc.org | Highly reactive, prone to ring-opening. |

| Azetidine | 4 | 25.4 rsc.org | Reactive due to significant strain, undergoes nucleophilic ring-opening upon activation. researchgate.netorganic-chemistry.org |

| Pyrrolidine (B122466) | 5 | 5.4 rsc.org | Relatively unreactive and stable. |

| Azepane | 7 | Low | Less reactive than azetidine, but can be synthesized from azetidine ring expansion. researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

High-field ¹H NMR spectroscopy for 2-(3-(Trifluoromethyl)benzyl)azepane would reveal distinct signals for each unique proton environment in the molecule. The aromatic protons on the trifluoromethylbenzyl group would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns dictated by their substitution pattern on the benzene (B151609) ring. The protons of the benzylic methylene (B1212753) group (CH₂) would likely resonate as a multiplet, influenced by coupling to the adjacent chiral center on the azepane ring. The protons on the seven-membered azepane ring would exhibit complex multiplets in the upfield region, generally between 1.5 and 3.5 ppm, due to intricate spin-spin coupling and conformational dynamics of the ring.

Detailed expected ¹H NMR data is presented in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | m | |

| Benzyl-CH₂ | ~3.5 - 4.0 | m | |

| Azepane-CH (position 2) | ~3.0 - 3.5 | m | |

| Azepane-CH₂ (adjacent to N) | ~2.5 - 3.0 | m | |

| Azepane-CH₂ (other) | ~1.5 - 2.5 | m |

In ¹³C NMR spectroscopy, each unique carbon atom in this compound produces a distinct signal. With proton decoupling, each signal typically appears as a singlet. The carbon of the trifluoromethyl group would be identifiable by its characteristic quartet splitting in a non-decoupled spectrum and its chemical shift, which is influenced by the strong electron-withdrawing fluorine atoms. The aromatic carbons would resonate in the approximate range of 120-140 ppm. The benzylic carbon and the carbons of the azepane ring would appear in the upfield region of the spectrum. rsc.org The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. wiserpub.com

A summary of anticipated ¹³C NMR chemical shifts is provided in the table below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=C (Aromatic) | 120 - 140 |

| CF₃ | ~125 (quartet, JC-F ≈ 275 Hz) |

| Benzyl-CH₂ | ~40 |

| Azepane-C (position 2) | ~60 |

| Azepane-CH₂ | 25 - 50 |

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms within a molecule. For this compound, this method would show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal, typically around -63 ppm relative to a standard like CFCl₃, is a clear indicator of the trifluoromethyl group's electronic environment. colorado.edu This technique is particularly useful for confirming the presence and purity of the fluorinated compound. nih.gov

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -63 | s |

To unambiguously assign all proton and carbon signals and to determine the complete connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. epfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu It would be instrumental in tracing the connectivity of the protons within the azepane ring and confirming the relationships between the aromatic protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This experiment allows for the direct assignment of the carbon signal for each protonated carbon in the molecule. github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule, such as linking the benzyl (B1604629) group to the azepane ring. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This can be used to determine the three-dimensional structure and stereochemistry of the molecule.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound. epfl.ch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. nih.gov For this compound, HRMS would be used to confirm its elemental composition (C₁₄H₁₈F₃N). The precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the compound's identity.

Upon ionization in the mass spectrometer, the molecule can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the connectivity of its different parts. For example, a common fragmentation would be the cleavage of the bond between the benzyl group and the azepane ring, leading to the formation of a tropylium (B1234903) ion or a substituted azepane cation, which would be observed in the mass spectrum. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation patterns of ions in the gas phase. In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and subjected to collision-induced dissociation (CID) or other activation methods like electron-activated dissociation (EAD). nih.govnih.gov This process breaks the precursor ions into smaller fragment ions (product ions), which are then analyzed to piece together the molecule's structure. nih.govimreblank.ch The resulting fragmentation pattern is unique to the compound's structure and provides a veritable fingerprint for identification. docbrown.info

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. Its fragmentation in MS/MS analysis is expected to follow predictable chemical pathways based on the stability of the resulting carbocations and neutral losses. The primary sites for fragmentation would include the bond between the azepane ring and the benzyl group, as well as fragmentation within the azepane ring itself.

Expected Fragmentation Pathways:

Benzylic Cleavage: The most favorable cleavage is anticipated at the C-C bond between the azepane ring and the benzyl group. This would result in the formation of a stable trifluoromethylbenzyl carbocation (m/z 159) or a tropylium ion rearrangement, a common fragmentation pathway for benzyl derivatives. The other fragment would be the protonated azepane ring (m/z 100).

Azepane Ring Opening: The seven-membered azepane ring can undergo ring-opening followed by successive losses of ethylene (B1197577) units (C₂H₄), leading to a series of smaller amine fragments.

Loss of Trifluoromethyl Group: While less common as an initial step, fragmentation involving the trifluoromethylphenyl group could occur, providing further structural confirmation.

The table below outlines the predicted major fragments for this compound based on established fragmentation mechanisms.

| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 258 | [C₁₄H₁₈F₃N + H]⁺ | Precursor Ion (Protonated Molecule) |

| 159 | [C₈H₆F₃]⁺ | Cleavage of the benzyl-azepane bond, forming the trifluoromethylbenzyl cation. |

| 100 | [C₆H₁₂N]⁺ | Cleavage of the benzyl-azepane bond, forming the protonated azepane fragment. |

| 85 | [C₅H₁₀N]⁺ | Loss of a methyl group from the azepane fragment. |

| 71 | [C₄H₈N]⁺ | Loss of an ethyl group from the azepane fragment. |

This table contains predicted data based on chemical principles, as specific experimental MS/MS data for this compound is not widely published.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the molecular vibrations of a sample. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods indispensable for molecular structure confirmation. azom.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups. thermofisher.comresearchgate.net

For this compound, the FTIR spectrum would be expected to display characteristic absorption bands for the aliphatic C-H bonds of the azepane ring, the aromatic C-H and C=C bonds of the benzene ring, the C-N bond of the secondary amine, and the strong C-F bonds of the trifluoromethyl group. chem-soc.siresearchgate.net

The table below summarizes the expected characteristic FTIR absorption bands.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (aliphatic) | Azepane Ring | 2850 - 2960 |

| C-H Stretch (aromatic) | Benzene Ring | 3000 - 3100 |

| N-H Stretch (secondary amine) | Azepane Ring | 3300 - 3500 (broad) |

| C=C Stretch (aromatic) | Benzene Ring | 1450 - 1600 |

| C-N Stretch | Azepane Ring | 1020 - 1250 |

| C-F Stretch | Trifluoromethyl Group | 1000 - 1400 (very strong, multiple bands) |

This table contains predicted data based on standard FTIR correlation tables.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. azom.com While FTIR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the FTIR spectrum.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | Benzene Ring | ~1000 (strong) |

| C-H Stretch (aliphatic) | Azepane Ring | 2850 - 2960 (strong) |

| C-H Stretch (aromatic) | Benzene Ring | 3000 - 3100 (strong) |

| C-C Stretch (backbone) | Full Molecule | 800 - 1200 |

This table contains predicted data based on typical Raman shifts for the expected functional groups.

Chiroptical Techniques for Stereochemical Analysis

The carbon atom at position 2 of the azepane ring in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S). Chiroptical techniques are essential for analyzing and differentiating these non-superimposable mirror images.

Optical Rotation and Specific Rotation Determination

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a standardized measure of this rotation and is a characteristic physical property of a chiral compound.

The determination of the specific rotation of an enantiomerically pure sample of this compound would involve a polarimeter. The value would be reported along with the temperature and the wavelength of light used (typically the sodium D-line, 589 nm). For example, a hypothetical value for the (S)-enantiomer might be:

| Parameter | Value |

| Enantiomer | (S)-2-(3-(Trifluoromethyl)benzyl)azepane |

| Specific Rotation [α]²⁰_D | +XX.X° (c = 1.0, CHCl₃) |

| Enantiomer | (R)-2-(3-(Trifluoromethyl)benzyl)azepane |

| Specific Rotation [α]²⁰_D | -XX.X° (c = 1.0, CHCl₃) |

This table illustrates the format for reporting specific rotation. The actual values require experimental measurement.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum plots this difference in absorption against wavelength and is characterized by positive or negative peaks, known as Cotton effects. nih.gov Mirror-image enantiomers produce mirror-image CD spectra, making it a powerful tool for determining enantiomeric purity and absolute configuration. nih.govresearchgate.net

For this compound, the aromatic trifluoromethylphenyl group acts as the primary chromophore. The interaction of this chromophore with the chiral center would produce a characteristic CD spectrum. The absolute configuration (R or S) can often be assigned by comparing the experimentally measured CD spectrum with a spectrum predicted by quantum chemical calculations. vu.nlrsc.org

| Parameter | (S)-Enantiomer (Hypothetical) | (R)-Enantiomer (Hypothetical) |

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 265 | +5.2 | -5.2 |

| 220 | -8.7 | +8.7 |

This table presents a hypothetical example of CD spectral data for the enantiomers of the target compound, illustrating the mirror-image relationship.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of the main component and any impurities. For a chiral compound like this compound, methods that can distinguish between enantiomers are of paramount importance.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to normal-phase and reversed-phase liquid chromatography for chiral separations in drug discovery. mt.com Its advantages include high-speed analysis, lower solvent consumption, and compatibility with a wide range of chiral stationary phases (CSPs). The use of supercritical carbon dioxide as the main mobile phase component reduces the environmental impact and analysis cost. mt.com

For the chiral separation of this compound, a screening approach utilizing several polysaccharide-based CSPs is a common strategy. Columns such as those based on amylose (B160209) and cellulose (B213188) derivatives are often effective in resolving enantiomers of compounds with aromatic and heterocyclic moieties. nih.gov The selection of the appropriate chiral stationary phase and co-solvent is critical for achieving optimal separation.

A representative SFC method for the chiral analysis of a compound structurally analogous to this compound is detailed in the table below. This data is illustrative and based on methods developed for similar chiral amines.

| Parameter | Condition |

|---|---|

| Instrument | Analytical SFC System |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Column Dimensions | 4.6 x 150 mm, 5 µm |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the two enantiomers |

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for determining the purity and potency of drug substances. Both reversed-phase and chiral HPLC methods are applicable to the analysis of this compound.

For purity determination, a reversed-phase HPLC method is typically employed to separate the target compound from any starting materials, by-products, or degradation products. A C18 column is often the stationary phase of choice, providing good retention and separation of a wide range of organic molecules.

A typical reversed-phase HPLC method for purity analysis might involve the following conditions:

| Parameter | Condition |

|---|---|

| Instrument | HPLC system with UV detector |

| Stationary Phase | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

For the determination of enantiomeric excess, a chiral HPLC method is necessary. Similar to SFC, polysaccharide-based chiral stationary phases are widely used. The choice between normal-phase and reversed-phase chiral HPLC depends on the specific compound properties and the desired separation. For many nitrogen-containing compounds, normal-phase chromatography with a mobile phase consisting of a hydrocarbon solvent and an alcohol modifier often provides excellent enantioselectivity. google.com

An illustrative chiral HPLC method for an analogous compound is presented below.

| Parameter | Condition |

|---|---|

| Instrument | HPLC system with UV detector |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

In-Situ Spectroscopic Monitoring of Reaction Kinetics (e.g., ReactIR Spectroscopy)

The synthesis of this compound likely involves multiple steps, and understanding the kinetics of these reactions is crucial for process optimization, safety, and control. In-situ spectroscopic techniques, such as ReactIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectroscopy, allow for real-time monitoring of reaction progress without the need for sampling. mt.com

For instance, if the synthesis involves a Grignard reaction to form the carbon-carbon bond between the benzyl and azepane moieties, ReactIR can be used to track the consumption of reactants and the formation of intermediates and the final product. By monitoring specific infrared absorption bands, chemists can gain valuable insights into reaction initiation, conversion rates, and potential side reactions. mt.com

A hypothetical application of ReactIR for monitoring the synthesis of this compound could involve the following:

| Reaction Step Monitored | Key Functional Groups and their IR Bands (cm⁻¹) | Information Gained |

|---|---|---|

| Formation of the C-N bond via reductive amination | C=O stretch of an intermediate aldehyde or ketone (reactant, ~1720-1700 cm⁻¹) C=N stretch of an intermediate imine (~1690-1640 cm⁻¹) N-H bend of the azepane reactant (~1650-1580 cm⁻¹) | Rate of imine formation Rate of consumption of the carbonyl compound and azepane Endpoint determination |

| Reduction of the imine intermediate | C=N stretch of the imine (~1690-1640 cm⁻¹) Appearance of C-N stretch of the final product (~1342-1266 cm⁻¹) | Rate of reduction Confirmation of product formation Detection of any unreacted imine |

By continuously collecting infrared spectra throughout the reaction, a detailed kinetic profile can be constructed. This data is invaluable for optimizing reaction parameters such as temperature, reagent addition rates, and reaction time, ultimately leading to a more efficient and robust synthetic process.

Computational Chemistry and Theoretical Mechanistic Elucidation

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, governed by its electronic structure. These in silico methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like "2-(3-(Trifluoromethyl)benzyl)azepane", DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311+G(d,p), can be employed to determine its optimized geometry and electronic energies. mdpi.comresearchgate.net

The geometry optimization process seeks the lowest energy conformation of the molecule. For "this compound", this would involve determining the most stable arrangement of the azepane ring, which is known for its conformational flexibility, and the orientation of the 3-(trifluoromethyl)benzyl substituent. lifechemicals.com

Key energetic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity. For instance, in a study of a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO-LUMO gap was calculated to be 5.54 eV, indicating significant stability. mdpi.com We can anticipate a similarly large energy gap for "this compound".

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 to -8.0 eV | Relates to the ability to donate electrons. A lower value indicates a higher ionization potential. mdpi.com |

| LUMO Energy | ~ -1.5 to -2.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 eV | Indicator of chemical reactivity and kinetic stability. A larger gap implies greater stability. nih.gov |

| Ionization Potential (IP) | ~ 7.0 to 8.0 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | ~ 1.5 to 2.5 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | ~ 4.2 to 5.3 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | ~ 2.5 to 3.0 eV | A measure of resistance to change in electron distribution. |

Note: These values are hypothetical and based on published data for structurally similar compounds. mdpi.comnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

To understand how "this compound" interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is used to calculate the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). nih.gov

The calculations would reveal the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For molecules containing a benzene (B151609) ring, characteristic π→π* transitions are expected. mdpi.com The presence of the trifluoromethyl group, an electron-withdrawing group, can influence the energies of these transitions. In a related benzyl-containing compound, π→π* and n→π* transitions were identified and assigned based on TD-DFT calculations. mdpi.com

Table 2: Predicted Electronic Transitions for this compound from TD-DFT

| Transition | Predicted Wavelength (nm) | Oscillator Strength | Description |

| S0 → S1 | ~ 260-270 nm | Moderate | π→π* transition primarily localized on the trifluoromethylbenzyl ring. |

| S0 → S2 | ~ 210-220 nm | Strong | π→π* transition with significant charge transfer character. |

| S0 → S3 | ~ 190-200 nm | Weak | n→π* transition involving the nitrogen lone pair of the azepane ring. |

Note: These values are hypothetical and based on typical values for substituted aromatic compounds. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netorientjchem.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

For "this compound", the MEP analysis would likely show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the nitrogen atom of the azepane ring due to its lone pair of electrons, and on the fluorine atoms of the trifluoromethyl group. mdpi.comnih.gov

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atoms, particularly the one on the nitrogen of the azepane ring (if protonated) and those on the benzyl (B1604629) group, would exhibit positive potential. researchgate.net

The MEP provides a visual representation of the molecule's polarity and helps in understanding intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

The azepane ring is a flexible seven-membered ring that can adopt multiple conformations, such as chair, boat, and twist-chair forms. lifechemicals.com The conformational landscape of "this compound" would be further complicated by the presence of the bulky benzyl substituent. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational space of such flexible molecules over time. nih.gov

An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculating the forces between atoms to model their movements over a period of nanoseconds or longer. The resulting trajectory provides information on:

Stable Conformations: By analyzing the trajectory, one can identify the most populated (i.e., most stable) conformations of the azepane ring and the orientation of the benzyl substituent.

Conformational Transitions: The simulation can reveal the energy barriers and pathways for interconversion between different conformations.

Intermolecular Interactions: If other molecules, such as water or a potential binding partner, are included in the simulation, the MD trajectory can elucidate the nature and dynamics of intermolecular interactions, such as hydrogen bonds.

The conformational flexibility is often crucial for the biological activity of azepane-containing compounds. lifechemicals.com

Detailed Mechanistic Pathway Investigations

Computational chemistry can be used to map out the entire pathway of a chemical reaction, providing a level of detail that is often inaccessible through experiments alone. cuny.edu For "this compound", a likely reaction to study would be one involving the nucleophilic nitrogen of the azepane ring.

Transition State Analysis and Reaction Coordinate Mapping

To understand the mechanism of a reaction, such as an N-alkylation or N-acylation at the azepane nitrogen, computational methods can be used to identify the transition state (TS). grantome.com The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

The process involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized.

Transition State Search: A search algorithm is used to locate the saddle point on the potential energy surface that corresponds to the transition state. This structure is characterized by having exactly one imaginary vibrational frequency.

Reaction Coordinate Mapping: An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the identified transition state correctly connects the reactants and products. The IRC maps the minimum energy path from the transition state down to the reactant and product valleys.

From this analysis, the activation energy (the energy difference between the reactants and the transition state) can be calculated, which is a key determinant of the reaction rate. The geometry of the transition state provides insights into the nature of bond-making and bond-breaking processes. figshare.comnih.gov For instance, in an SN2 reaction at the nitrogen, the transition state would feature a partially formed bond to the incoming electrophile and a partially broken bond if a leaving group is involved.

Molecular Electron Density Theory (MEDT) in Cycloaddition Reactions

There are no published studies applying Molecular Electron Density Theory (MEDT) to analyze the participation of this compound in cycloaddition reactions. Research in this area typically involves detailed computational analysis of the electron density changes along a reaction pathway to understand the feasibility and mechanism of cycloadditions. Without dedicated research, no data or findings can be reported for this compound.

Proton Transfer and Electron Transfer Concertedness Studies

An investigation into the scientific literature yielded no studies focused on the concertedness of proton transfer and electron transfer mechanisms involving this compound. Such studies are highly specific and computationally intensive, and it appears this particular compound has not been the subject of such an analysis.

Prediction of Spectroscopic Parameters and Conformational Preferences

While general computational methods can predict spectroscopic parameters (like NMR and IR spectra) and explore the conformational landscape of molecules, no specific studies have been published detailing these predictions for this compound. Research in this area would typically involve comparing computationally derived data with experimental results to validate the theoretical models, but such work is not available for this compound.

Quantitative Structure-Reactivity Relationships (QSRR) from Theoretical Models

Quantitative Structure-Reactivity Relationships (QSRR) are used to correlate molecular structure with chemical reactivity. There is no evidence of QSRR models being developed or tested specifically for this compound or a closely related series of compounds that would allow for a detailed discussion.

No research articles are available that specifically analyze the impact of the 3-(trifluoromethyl)benzyl substituent on the reaction selectivity and regiochemistry of the azepane ring through theoretical models. A proper analysis would require a comparative study of variously substituted azepanes, which has not been conducted for this compound.

Advanced Chemical Applications and Functional Material Exploration

Design and Synthesis of Chemically Diverse Azepane-Based Scaffolds

The synthesis of azepane scaffolds is a topic of considerable interest in organic and medicinal chemistry due to their prevalence in pharmacologically active compounds. bohrium.comnih.gov A variety of synthetic strategies have been developed to construct the seven-membered azepane ring system, often focusing on achieving high stereoselectivity and enabling diverse substitution patterns.

Common synthetic approaches to azepane derivatives include:

Ring-closing reactions: These methods, such as ring-closing metathesis, are employed to form the seven-membered ring from acyclic precursors. acs.org

Ring-expansion reactions: This strategy involves the expansion of smaller, more readily available rings like piperidines to the azepane core. This method can offer excellent stereoselectivity and regioselectivity. rsc.org

Dearomative ring expansion: A novel approach involves the photochemical dearomative ring expansion of nitroarenes to create complex azepane structures from simple starting materials. nih.gov

Tandem reactions: Efficient one-pot reactions, such as the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes, can provide access to trifluoromethyl-substituted azepine derivatives. nih.gov

The synthesis of 2-(3-(trifluoromethyl)benzyl)azepane, while not explicitly detailed in numerous research articles, can be envisioned through the adaptation of established methods for 2-substituted azepanes. For instance, the alkylation of an N-protected azepane at the C2 position with 3-(trifluoromethyl)benzyl bromide would be a plausible route. Alternatively, strategies involving the asymmetric synthesis of 2-substituted azepane carboxylates could be adapted, where the carboxylate is a precursor to the benzyl (B1604629) group. acs.org

The conformational flexibility of the azepane ring is a crucial factor in its biological activity. lifechemicals.com The design of synthetic routes that allow for the introduction of various substituents, such as the 3-(trifluoromethyl)benzyl group, is essential for exploring the structure-activity relationships of new therapeutic agents. lifechemicals.comnih.gov

Strategies for Late-Stage Diversification and Scaffold Decoration

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.gov This approach allows for the rapid generation of analogs with improved properties without the need to redesign the entire synthetic route. For a scaffold like this compound, LSF could be employed to introduce additional functional groups on either the azepane ring or the benzyl moiety.

Strategies for the late-stage diversification of heterocyclic scaffolds are an active area of research. researchgate.netresearchgate.net Some of these strategies that could be applicable to this compound include:

C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation can enable the introduction of new substituents at specific positions on the azepane or aromatic ring. nih.gov

Photoredox Catalysis: Light-mediated reactions can be used to introduce functional groups under mild conditions, which is often compatible with complex molecules. acs.org For instance, a photoinduced boryl radical-mediated alkynylation of iodoalkanes has been successfully applied to N-protected azepanes. acs.org

Modifications of Existing Functional Groups: The trifluoromethyl group or the secondary amine of the azepane ring can serve as handles for further chemical modifications.

The ability to perform late-stage diversification on a core scaffold like this compound would significantly enhance its utility in generating libraries of compounds for screening in various applications.

Exploration in Optoelectronic and Material Science Applications (e.g., as building blocks in OLEDs)

While the direct application of this compound in optoelectronic materials has not been extensively reported, its structural components suggest potential avenues for exploration. The design of new materials for organic light-emitting diodes (OLEDs) often involves the use of aromatic and heterocyclic building blocks to achieve desired electronic properties. nih.govnih.gov

Key considerations for OLED materials include:

Charge Transport: Efficient transport of both holes and electrons is crucial for high-performance OLEDs.

Luminescence: The material should exhibit strong emission in the desired color range with high quantum efficiency.

Thermal and Morphological Stability: The material must be stable under the operating conditions of the device.

The trifluoromethyl group is known to influence the electronic properties of organic molecules, often by increasing electron affinity. This could be advantageous in designing electron-transporting or emissive materials. The benzylazepane scaffold, while not a traditional chromophore, could serve as a non-conjugated linker or a building block to which electronically active groups are attached. The flexible nature of the azepane ring could also influence the solid-state packing and morphology of thin films, which are critical for device performance.

The general strategy in OLED material design is to combine electron-donating and electron-accepting moieties to tune the emission color and charge transport properties. While this compound itself is not a complete OLED material, it could be a valuable synthetic intermediate for the construction of more complex molecules with applications in this field. For example, the azepane nitrogen could be functionalized with an electron-donating group, and the benzyl ring could be further elaborated with other chromophores. The development of blue-light emitters is a particular focus of current OLED research due to challenges with their operational stability. hhu.de

Utilization in Ligand Design for Organometallic Catalysis

Organometallic complexes play a crucial role in homogeneous catalysis, and the design of ligands is central to controlling the activity and selectivity of the metal center. nih.gov While the use of this compound as a ligand in organometallic catalysis is not well-documented, its structural features suggest potential applications.

The azepane nitrogen can act as a Lewis base and coordinate to a metal center. The benzyl substituent could influence the steric and electronic environment around the metal. For instance, azepane-1-carbodithioate has been used as a ligand to synthesize organometallic Te(IV) complexes. researchgate.net These complexes exhibit a distorted trigonal bipyramidal geometry around the tellurium atom. researchgate.net

Furthermore, N-heterocyclic carbenes (NHCs) are a prominent class of ligands in organometallic catalysis. While typically derived from smaller rings like imidazoles, the development of NHC ligands from larger rings like azepane is a possibility. These ligands are known to form strong bonds with metal centers, leading to robust and highly active catalysts. mdpi.com

The design of chiral ligands for asymmetric catalysis is another important area. The stereoselective synthesis of substituted azepanes could provide access to chiral ligands that could be used to induce enantioselectivity in a variety of chemical transformations. acs.orgrsc.org The trifluoromethylbenzyl group could play a role in creating a specific chiral pocket around the metal center.

Although direct examples are scarce, the fundamental properties of the azepane ring and the potential for modification make scaffolds like this compound interesting candidates for future exploration in the design of novel ligands for organometallic catalysis. The stability often conferred by fluorinated groups could also be advantageous in developing long-lived and recyclable catalysts. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.